Cas no 2514745-46-9 (Mebeverine Hydrochloride Impurity H)

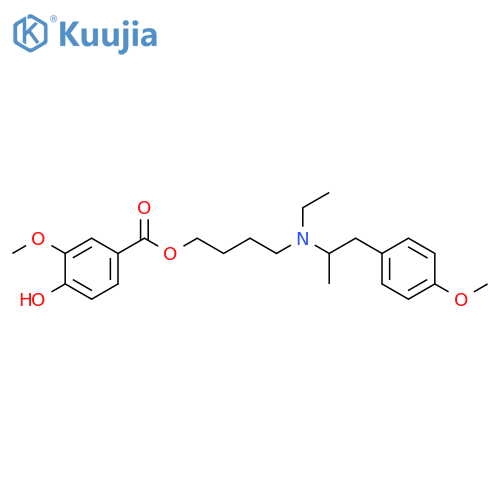

2514745-46-9 structure

商品名:Mebeverine Hydrochloride Impurity H

CAS番号:2514745-46-9

MF:C24H33NO5

メガワット:415.522527456284

CID:5175196

Mebeverine Hydrochloride Impurity H 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 4-hydroxy-3-methoxy-, 4-[ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butyl ester

- Mebeverine Hydrochloride Impurity H

-

- インチ: 1S/C24H33NO5/c1-5-25(18(2)16-19-8-11-21(28-3)12-9-19)14-6-7-15-30-24(27)20-10-13-22(26)23(17-20)29-4/h8-13,17-18,26H,5-7,14-16H2,1-4H3

- InChIKey: GZQCFEFLNWBIOI-UHFFFAOYSA-N

- ほほえんだ: C(OCCCCN(CC)C(C)CC1=CC=C(OC)C=C1)(=O)C1=CC=C(O)C(OC)=C1

Mebeverine Hydrochloride Impurity H 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M308630-750mg |

Mebeverine Hydrochloride Impurity H |

2514745-46-9 | 750mg |

$ 3000.00 | 2023-09-07 | ||

| TRC | M308630-500mg |

Mebeverine Hydrochloride Impurity H |

2514745-46-9 | 500mg |

$2296.00 | 2023-05-17 |

Mebeverine Hydrochloride Impurity H 関連文献

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

2514745-46-9 (Mebeverine Hydrochloride Impurity H) 関連製品

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 13769-43-2(potassium metavanadate)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量